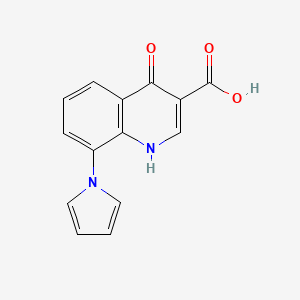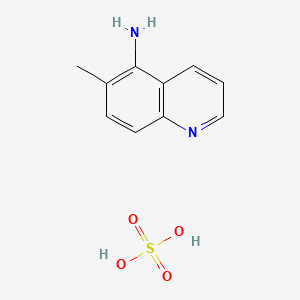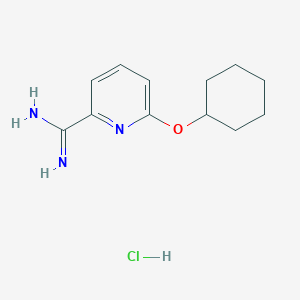
4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and pyrrole rings in its structure makes it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 4-hydroxyquinoline-3-carboxylate with pyrrole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.
Reduction: Dihydroquinoline derivatives with hydroxyl groups.
Substitution: Pyrrole derivatives with halogen or nitro substituents.
科学的研究の応用
4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Similar quinoline core but lacks the pyrrole ring.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the pyrrole ring.
Pyrroloquinoline quinone: Contains both quinoline and pyrrole rings but with different functional groups.
Uniqueness
4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of both the quinoline and pyrrole rings, which confer distinct chemical and biological properties
特性
CAS番号 |
89353-47-9 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC名 |
4-oxo-8-pyrrol-1-yl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c17-13-9-4-3-5-11(16-6-1-2-7-16)12(9)15-8-10(13)14(18)19/h1-8H,(H,15,17)(H,18,19) |
InChIキー |
VFOHIPHWSQPUSL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)



![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)

![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)




![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)
